3-Iodo-4-methyl-1,8-naphthyridine
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Overview
Description
3-Iodo-4-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
The synthesis of 3-Iodo-4-methyl-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the electrophilic cyclization of 2-aminonicotinaldehyde with iodine sources such as iodine (I2), N-iodosuccinimide (NIS), or iodine monochloride (ICl). This reaction proceeds under mild conditions and yields high overall efficiency . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under an air atmosphere .
Chemical Reactions Analysis
3-Iodo-4-methyl-1,8-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-Iodo-4-methyl-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and other diseases.
Material Science: It serves as a building block for the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: The compound’s derivatives exhibit antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, derivatives of naphthyridines, such as nalidixic acid, inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This inhibition leads to the formation of cleavage complexes, ultimately blocking bacterial DNA replication and exerting antimicrobial effects.
Comparison with Similar Compounds
3-Iodo-4-methyl-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have different nitrogen atom arrangements and exhibit a variety of biological activities.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used for treating bacterial infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.
Properties
IUPAC Name |
3-iodo-4-methyl-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFNQHZRGGYNJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=C1I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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